Pemetrexed Sodium Methyl Ester

Pharmaceutical impurity analysis Method validation Regulatory compliance

Accurate impurity profiling of pemetrexed drug substance requires the correct monomethyl ester sodium salt-not a free acid or diester analog. This USP-designated PAI reference standard ensures regulatory compliance for ANDA submissions and HPLC method validation. - **Certified Standard**: Batch-specific traceability for ICH Q3A/B compliance. - **Process Relevance**: Key intermediate in validated p-toluenesulfonate crystalline purification route (98% HPLC purity). - **Analytical Specificity**: Distinct from pemetrexed dimethyl ester (CAS 155405-81-5) and free acid methyl ester (CAS 155405-80-4).

Molecular Formula C21H22N5NaO6
Molecular Weight 463.4 g/mol
CAS No. 1265908-60-8
Cat. No. B3320820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePemetrexed Sodium Methyl Ester
CAS1265908-60-8
Molecular FormulaC21H22N5NaO6
Molecular Weight463.4 g/mol
Structural Identifiers
SMILESCOC(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=N3)N
InChIInChI=1S/C21H23N5O6.Na/c1-32-15(27)9-8-14(20(30)31)24-18(28)12-5-2-11(3-6-12)4-7-13-10-23-17-16(13)19(29)26-21(22)25-17;/h2-3,5-6,10,14H,4,7-9H2,1H3,(H,24,28)(H,30,31)(H4,22,23,25,26,29);/q;+1/p-1/t14-;/m0./s1
InChIKeyHLLKREXRWOUSET-UQKRIMTDSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pemetrexed Sodium Methyl Ester: Reference Standard and Intermediate


Pemetrexed Sodium Methyl Ester (CAS 1265908-60-8) is a monomethyl ester derivative of pemetrexed in which one carboxyl group of the L-glutamate moiety is esterified as a methyl ester and the remaining free carboxyl is present as the sodium salt . Its molecular formula is C21H22N5O6·Na with a molecular weight of 440.16 g/mol (as sodium salt) . This compound is primarily categorized and utilized as a pharmaceutical analytical impurity (PAI) reference standard for the quality control of pemetrexed drug substance and formulated products, as well as a protected synthetic intermediate in the manufacture of high-purity pemetrexed disodium [1].

USP-designated Pharmaceutical Analytical Impurity (PAI) reference standard
Protected mono-methyl ester intermediate for high-purity pemetrexed manufacturing
Intended for impurity profiling and process chemistry; not direct biological assays

Generic Substitution Risks for Pemetrexed Sodium Methyl Ester


Substituting Pemetrexed Sodium Methyl Ester (CAS 1265908-60-8) with superficially similar compounds—such as pemetrexed dimethyl ester (CAS 155405-81-5), pemetrexed diethyl ester (CAS 146943-43-3), or the pemetrexed free acid methyl ester intermediate (CAS 155405-80-4)—introduces significant risk of analytical failure and process inconsistency. These analogs differ fundamentally in molecular structure (presence of sodium counterion versus free acid form), number and position of ester groups (mono- vs. di-ester), and chromatographic retention behavior [1]. Importantly, Pemetrexed Sodium Methyl Ester is the specific chemical entity designated as a USP Pharmaceutical Analytical Impurity (PAI) reference standard and the key protected intermediate in high-purity pemetrexed disodium manufacturing via the validated p-toluenesulfonate crystalline purification route [2]. Using an unvalidated generic alternative without equivalent traceability, purity certification, or crystallinity may compromise analytical method validation, impurity profiling accuracy, and regulatory submission data integrity .

Regulatory designation Generic intermediates lack USP PAI reference standard traceability and batch-specific documentation
Sodium salt form Free acid form lacks sodium counterion, altering mass-based calculations and solubility behavior
Esterification state Dimethyl and diethyl esters possess different ester counts, shifting chromatographic retention; not certified as impurity reference materials

Pemetrexed Sodium Methyl Ester: Analytical and Process Evidence


Regulatory Designation as USP Analytical Impurity

Pemetrexed Sodium Methyl Ester is a designated USP Pharmaceutical Analytical Impurity (PAI) reference standard, released through a USP quality process designed to ensure identity and quality appropriate for analytical applications . In contrast, the pemetrexed dimethyl ester (CAS 155405-81-5) and pemetrexed diethyl ester (CAS 146943-43-3) are not designated as official USP PAI reference standards but are sold as general-purpose intermediates .

Regulatory Designation
Specification review
Target USP PAI with batch-specific product information sheet
Comparators Dimethyl/diethyl esters: not designated as impurity standards
Supports ANDA method validation traceability
Verify batch-specific product information sheet
Pharmaceutical impurity analysis Method validation Regulatory compliance

Crystalline p-Toluenesulfonate for High-Purity Manufacturing

The pemetrexed methyl ester p-toluenesulfonate crystalline form, derived from pemetrexed methyl ester, enables purification of crude pemetrexed dimethyl ester to HPLC purity of 98.41%–98.60% [1]. This purified intermediate is subsequently converted to pemetrexed acid with a yield of 95.4% [1]. In contrast, alternative synthetic routes that do not employ this crystalline intermediate purification typically yield pemetrexed acid at lower reported yields of 36.8%–39.2% [2].

Crystalline Purification
Reported
HPLC purity 98.4–98.6%; conversion yield 95.4% (patent route)
Enables high-purity API manufacturing process
Alternative route overall yield 36.8–39.2%
Process chemistry Crystallization purification Active pharmaceutical ingredient manufacturing

Sodium Salt vs. Free Acid Structural Form

Pemetrexed Sodium Methyl Ester (CAS 1265908-60-8) is the sodium salt form with molecular formula C21H22N5O6·Na and molecular weight 440.16 g/mol (as sodium salt) . The corresponding free acid monomethyl ester (CAS not separately assigned but represented by C21H23N5O6) has molecular weight 441.4 g/mol . This structural distinction is critical for accurate quantification and chromatographic identification in analytical methods.

Molecular Form
Specification review
Sodium salt (C21H22N5O6·Na) vs. free acid (C21H23N5O6); MW ~1.2 g/mol difference
Form difference impacts mass quantification accuracy
Verify salt form for method calculations
Molecular characterization Chemical identity verification Reference standard selection

Process Impurity from Peptide Coupling for ANDA Methods

Pemetrexed-1-methyl ester arises during the peptide coupling step—a pivotal step in pemetrexed synthesis—as a process-related impurity [1]. It is used for analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Application (ANDA) submissions and commercial production of pemetrexed [1][2]. In contrast, N-methyl pemetrexed (Pemetrexed EP Impurity A) arises from N-methylation rather than esterification and requires a different reference standard .

Impurity Origin
Reported
Arises from peptide coupling esterification; used for ANDA method development
Supports process impurity profiling
Distinct from N-methylation impurity (EP Impurity A)
Process impurity profiling ANDA submission Quality control method validation

Mono-Ester vs. Di-Ester Analytical and Process Roles

Pemetrexed Sodium Methyl Ester is a mono-methyl ester derivative (one ester group, one sodium carboxylate), distinguishing it from pemetrexed dimethyl ester (CAS 155405-81-5) which contains two methyl ester groups and is primarily used as a fully protected synthetic intermediate [1]. The dimethyl ester (MW 455.5 g/mol) is employed as a protected building block that requires subsequent saponification to yield the active pemetrexed acid [1]. The sodium methyl ester, in contrast, serves as a process impurity reference standard and as the p-toluenesulfonate crystalline intermediate in validated manufacturing processes [2].

Esterification Role
Reported
Mono-ester sodium salt USP PAI & crystalline intermediate
Dimethyl ester Protected synthetic building block
Role difference guides procurement choice
Select based on analytical vs synthetic intent
Synthetic intermediate selection Analytical reference material Chromatographic method development

Prodrug/Intermediate, Not Direct Antifolate Agent

Pemetrexed Sodium Methyl Ester is a protected derivative that requires hydrolysis to release the active pemetrexed parent compound, which then inhibits thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT) with Ki values of 1.3 nM, 7.2 nM, and 65 nM, respectively . The ester derivative itself is not directly active as an antifolate agent; its utility lies in its role as an impurity marker or intermediate . In contrast, pemetrexed disodium (the active pharmaceutical ingredient) directly inhibits folate-dependent enzymes without requiring ester hydrolysis .

Biological Activity
Class-level
Protected intermediate; requires hydrolysis to release active pemetrexed
Intended for analytical/process use, not direct bioassays
For antifolate assays, use pemetrexed disodium
Mechanism of action differentiation Compound selection for biological assays Pharmacological characterization

Procurement Scenarios for Pemetrexed Sodium Methyl Ester


ANDA Analytical Method Development and Validation

When developing or validating HPLC/LC-MS analytical methods for pemetrexed drug substance or finished product in support of Abbreviated New Drug Applications (ANDAs), Pemetrexed Sodium Methyl Ester serves as a certified USP Pharmaceutical Analytical Impurity (PAI) reference standard. Its use ensures accurate identification and quantification of this specific process-related ester impurity that arises during the peptide coupling step of pemetrexed synthesis. The USP designation and accompanying batch-specific product information sheet provide the traceability and documentation required for regulatory method validation and submission packages [1].

High-Purity Manufacturing via Crystalline Intermediate

In the industrial-scale manufacture of pemetrexed disodium active pharmaceutical ingredient, the pemetrexed methyl ester p-toluenesulfonate crystalline intermediate route provides a validated method for purifying crude pemetrexed dimethyl ester. This crystallization process yields intermediate purity exceeding 98% by HPLC and enables subsequent conversion to pemetrexed acid at 95.4% yield. This route addresses the purification challenges inherent in alternative synthetic approaches and directly contributes to improved final product quality and process robustness [2].

Impurity Profiling for Quality Control in Production

For quality control laboratories conducting batch release testing of commercial pemetrexed products, this compound is essential as a reference standard for the identification and quantification of the monomethyl ester impurity. It is specifically listed among USP Pharmaceutical Analytical Impurities and is supported by pharmacopeial guidelines for impurity profiling. Accurate quantification of this impurity ensures compliance with ICH Q3A/B impurity thresholds and supports consistent batch-to-batch quality [1].

Selective Ester Hydrolysis and Intermediate Stability Research

In academic or industrial process chemistry research investigating pemetrexed synthetic route optimization, Pemetrexed Sodium Methyl Ester serves as a model compound for studying selective mono-ester hydrolysis kinetics and intermediate stability under varying pH and temperature conditions. The compound's defined structure (one ester group, one sodium carboxylate) makes it a useful probe for understanding the saponification behavior of pemetrexed ester intermediates, which informs reaction condition optimization and impurity control strategies [2].

Application
Selection Property
Validation Focus
ANDA analytical method development and validation
USP-designated PAI reference standard with batch-specific documentation
Traceable impurity identification and method accuracy
High-purity pemetrexed disodium manufacturing
Crystalline p-toluenesulfonate intermediate purification route
Process purity, yield robustness, and impurity control
QC impurity profiling for batch release
Certified process impurity standard (esterification origin)
Pharmacopeial impurity threshold compliance
Process chemistry research on ester hydrolysis
Defined mono-ester sodium salt model compound
Hydrolysis kinetics and intermediate stability

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